molecular formula C9H8O3S B2973207 5-(Thiophene-2-carbonyl)oxolan-2-one CAS No. 928768-50-7

5-(Thiophene-2-carbonyl)oxolan-2-one

Cat. No.: B2973207
CAS No.: 928768-50-7
M. Wt: 196.22
InChI Key: PAACCVKWVSDZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Thiophene-2-carbonyl)oxolan-2-one is a heterocyclic compound that features a thiophene ring and an oxolan-2-one (γ-butyrolactone) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophene-2-carbonyl)oxolan-2-one typically involves the condensation of thiophene-2-carboxylic acid with γ-butyrolactone under acidic or basic conditions. One common method is the use of a Friedel-Crafts acylation reaction, where thiophene-2-carboxylic acid is reacted with γ-butyrolactone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Thiophene-2-carbonyl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 5-(Thiophene-2-carbonyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer activity, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A precursor in the synthesis of 5-(Thiophene-2-carbonyl)oxolan-2-one.

    γ-Butyrolactone: Another precursor used in the synthesis.

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

Uniqueness

This compound is unique due to the combination of the thiophene ring and the oxolan-2-one moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(thiophene-2-carbonyl)oxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3S/c10-8-4-3-6(12-8)9(11)7-2-1-5-13-7/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAACCVKWVSDZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1C(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.